molecular formula C8H7NO5 B1610643 4-Nitrophenylglyoxal hydrate CAS No. 92304-49-9

4-Nitrophenylglyoxal hydrate

Cat. No. B1610643
CAS RN: 92304-49-9
M. Wt: 197.14 g/mol
InChI Key: JBEYLWJLXTYLIC-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Structural Studies

4-Nitrophenylglyoxal hydrate has been used in the synthesis of various compounds. For instance, it reacts with N-hydroxyurea in water and acetic acid to form diastereomers of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one, with one diastereomer being dominant. This reaction has been studied for its structural aspects using X-ray analysis (Shtamburg et al., 2019).

Biochemical Applications

4-Nitrophenylglyoxal has been explored in biochemical applications. For example, its derivative, 4-hydroxy-3-nitrophenylglyoxal, is a chromophoric reagent selective for modifying arginine in aqueous solutions, and it has been used to inactivate enzymes like creatine kinase (Borders et al., 1979).

Novel Hydration Properties

Research has discovered that p-nitrophenyl-glyoxal can form both a dihydrate and monohydrate in the presence of water. This property is unique compared to related molecules like phenylglyoxal and provides insights into its behavior in biochemical processes (Orvis et al., 2014).

Enzymatic Studies

The compound has been used to study enzymatic activities, such as in the case of hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase from bovine skeletal muscle. These studies help in understanding enzyme function and specificity (Tu et al., 1986).

Environmental Impact Studies

4-Nitrophenylglyoxal and its derivatives have been studied for their environmental impacts. For instance, research on nitrophenols, which are related compounds, has investigated their toxic effects on methanogenic systems important for wastewater treatment (Podeh et al., 1995).

Pharmaceutical Research

In pharmaceutical research, 4-(Nitrophenyl)hydrazone derivatives have been synthesized and screened for their immunomodulatory effects. These compounds have potential as anti-inflammatory agents (Meira et al., 2018).

Analytical Chemistry Applications

4-Nitrophenylglyoxal is used in analytical chemistry. For instance, a method for quantitating 4-nitrophenol and its conjugates in rat intestine perfusates was developed using this compound (Almási et al., 2006).

Chemical Reactions

It has been used to study novel chemical reactions, like the hydrazine-transfer reaction in the conversion of substituted acetophenone and aliphatic ketone 4-nitrophenylhydrazones into bis-hydrazones (Butler & Morris, 1980).

properties

IUPAC Name

2-(4-nitrophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4.H2O/c10-5-8(11)6-1-3-7(4-2-6)9(12)13;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEYLWJLXTYLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70490217
Record name (4-Nitrophenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70490217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenylglyoxal hydrate

CAS RN

92304-49-9
Record name (4-Nitrophenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70490217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
VG Shtamburg, VV Shtamburg… - European Chemical …, 2019 - researchgate.net
… A mixture of 4-nitrophenylglyoxal hydrate (134 mg, 0.680 mmol) and 13b (157 mg, 0.641 mmol) was dissolved in acetic acid (4 mL) with stirring. The reaction mixture was maintained at …
Number of citations: 8 www.researchgate.net
VV Shtamburg, AA Anishchenko… - … физики и химии …, 2015 - elibrary.ru
… The stereo selectivity of the process is lower for the interaction of 4-nitrophenylglyoxal hydrate with … Scheme 5 - The scheme of the interactions of 4-nitrophenylglyoxal hydrate with N-…
Number of citations: 0 elibrary.ru
K Eskandari, B Karami, Y Pourshojaei… - Monatshefte für Chemie …, 2018 - Springer
… (1:2) (12 cm 3 ), 0.197 g 4-nitrophenylglyoxal hydrate (1 mmol) was added. The reaction … 4-nitrophenylglyoxal hydrate (0.125 mol) in refluxing mixture of H 2 O/EtOH (1:2) (1.5 dm 3 ). …
Number of citations: 7 link.springer.com
VG Shtamburg, VV Shtamburg… - European Chemical …, 2020 - researchgate.net
As it was shown in our previous publications1-6 the arylglyoxals’ interaction with N-hydroxyurea and N-alkoxyureas is a very promising way to get valuable pharmaceutical materials. …
Number of citations: 8 www.researchgate.net
I Karlsson, L Hillerstrom, AL Stenfeldt… - Chemical research in …, 2009 - ACS Publications
… 4-Nitrophenylglyoxal Hydrate (2d′) 4-Nitrophenylglyoxal hydrate was prepared from 1.50 g (10 mmol) of 4-nitroacetophenone according to the general procedure, affording a yellow oil…
Number of citations: 128 pubs.acs.org
V Shtamburg, A Anishchenko, V Shtamburg, A Mazepa… - 2017 - dspace.dsau.dp.ua
Firstly 5-phenyl-2-thioxoimidazolidin-4-one (1a) had been synthesized from phenylglyoxal hydrate by interaction with thiourea in aqueous solution at room temperatures. 1 But in this …
Number of citations: 4 dspace.dsau.dp.ua
DV Chachkov, OV Mikhailov - structure, 2020 - real-j.mtak.hu
Phenols and their derivatives are found in numerous bioactive natural products and serve as well-known precursors for the synthesis of pharmaceuticals and natural product analogs of …
Number of citations: 15 real-j.mtak.hu
V Shtamburg, V Shtamburg, A Anishchenko, A Mazepa… - 2018 - dspace.dsau.dp.ua
… α-(4-Nitrophenyl)(indolyl)benzoin 2g was obtained by an interaction of 4-nitrophenylglyoxal hydrate with indole in acetic acid at 19 ºC for not more than 1 h. Increasing the interaction …
Number of citations: 1 dspace.dsau.dp.ua
J Braun - 2015 - kops.uni-konstanz.de
Meinen drei Bachelor möchte ich für die schöne Zeit und gute Zusammenarbeit danken, sowie den zahlreichen Mitarbeiterpraktikanten. Allen ehemaligen sowie übrig gebliebenen …
Number of citations: 3 kops.uni-konstanz.de
ВГ Штамбург, ВВ Штамбург, АО Аніщенко… - 2018 - dspace.dsau.dp.ua
Бібліографічний опис: Штамбург ВГ ЯМР і мас спектри ізомерних та арил (індол-3-іл) бензоїнів./ВГ Штамбург, ВВ Штамбург, АО Аніщенко, СВ Кравченко, ОВ Мазепа//…
Number of citations: 0 dspace.dsau.dp.ua

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